N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide
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Overview
Description
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a naphthyridine core, which is known for its diverse biological activities and photochemical properties
Preparation Methods
The synthesis of N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method offers moderate to high yields and is efficient for generating complex molecular architectures.
Chemical Reactions Analysis
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming major products that retain the naphthyridine core while introducing new functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial and antiviral agent due to its ability to interact with biological targets . In materials science, it is used as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, its unique photochemical properties make it suitable for use in molecular sensors and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, mimicking the transition states of amines and esters in biological processes . This interaction disrupts the normal function of the target enzyme, leading to the desired therapeutic effect.
Comparison with Similar Compounds
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide can be compared with other similar compounds, such as 1,8-naphthyridines and triazole derivatives. While 1,8-naphthyridines are known for their diverse biological activities and photochemical properties, triazole derivatives are recognized for their use in click chemistry and as peptide enzyme inhibitors . The unique combination of the naphthyridine core and the benzamide moiety in this compound sets it apart from these similar compounds, offering distinct advantages in terms of biological activity and chemical reactivity .
Properties
Molecular Formula |
C25H18N4O2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide |
InChI |
InChI=1S/C25H18N4O2/c30-23-12-11-21-22(13-14-26-24(21)29-23)27-19-8-6-17(7-9-19)25(31)28-20-10-5-16-3-1-2-4-18(16)15-20/h1-15H,(H,28,31)(H2,26,27,29,30) |
InChI Key |
CRAPOZAJVBTETF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)NC4=C5C=CC(=O)NC5=NC=C4 |
Origin of Product |
United States |
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